1-(Bicyclo[2.2.1]hept-2-yl)-4-(2,5-dimethoxybenzyl)piperazine
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Overview
Description
1-{BICYCLO[221]HEPTAN-2-YL}-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound featuring a bicyclic heptane structure fused with a piperazine ring and a dimethoxyphenyl group
Preparation Methods
The synthesis of 1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This can be achieved through a Diels-Alder reaction, followed by functionalization to introduce the piperazine and dimethoxyphenyl groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to ensure optimal reaction rates and product formation .
Scientific Research Applications
1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying receptor-ligand interactions and enzyme inhibition.
Industry: It can be used in the production of advanced materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of 1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, while the piperazine ring can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE include:
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core but differ in the functional groups attached.
Piperazine derivatives: Compounds with variations in the substituents on the piperazine ring.
Dimethoxyphenyl derivatives: Molecules with different substituents on the phenyl ring.
The uniqueness of 1-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE lies in its combination of these three structural motifs, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C20H30N2O2 |
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Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H30N2O2/c1-23-18-5-6-20(24-2)17(13-18)14-21-7-9-22(10-8-21)19-12-15-3-4-16(19)11-15/h5-6,13,15-16,19H,3-4,7-12,14H2,1-2H3 |
InChI Key |
AJFSFBSOIUMROK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C3CC4CCC3C4 |
Origin of Product |
United States |
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